4-Bromo-2-chloro-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

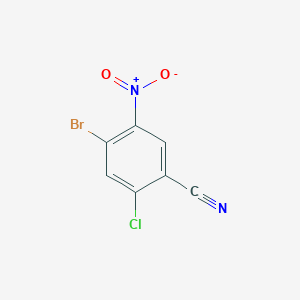

4-Bromo-2-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is a derivative of benzonitrile, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-5-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction yields 4-bromo-2-chlorobenzonitrile, which is then nitrated to produce this compound .

Industrial Production Methods

Industrial production of benzonitriles often involves the conversion of benzoic acids to their corresponding nitriles. This can be achieved by converting the acid to its chloride, followed by dehydration of the amide using reagents such as thionyl chloride in benzene or toluene . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride in the presence of hydrochloric acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium cyanide and other nucleophiles can be used under mild conditions.

Reduction: Common reducing agents include stannous chloride and iron in acetic acid.

Major Products

Substitution: Products depend on the substituent introduced.

Reduction: The major product is 4-bromo-2-chloro-5-aminobenzonitrile.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Bromo-2-chloro-5-nitrobenzonitrile is primarily utilized in the synthesis of pharmaceutical compounds. Its functional groups facilitate various chemical reactions, making it a valuable building block in drug development. Some notable applications include:

- Synthesis of Anticancer Agents : The compound has been explored for its potential in synthesizing anticancer drugs. Its ability to participate in electrophilic aromatic substitutions allows for the introduction of additional reactive groups that can enhance therapeutic efficacy.

- Diuretic Agents : It serves as an intermediate in the production of specific diuretic agents, such as 5-(4-chloro-5-sulphamoyl-2-thenylaminophenyl)-1H-tetrazole, which is beneficial for treating conditions like hypertension .

Agrochemical Applications

In the agrochemical sector, this compound is used to develop pesticides and herbicides. The halogenated structure contributes to the bioactivity of these compounds:

- Insecticides : The compound is utilized as an intermediate in synthesizing insecticidal agents, enhancing their effectiveness against pests while minimizing environmental impact .

Material Science

The compound's reactive nature makes it suitable for applications in material science:

- Polymer Synthesis : It can be used in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength due to its halogenated structure.

Chemical Synthesis

This compound plays a crucial role in various chemical reactions:

- Nucleophilic Substitution Reactions : The presence of chlorine and bromine allows for nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds essential for synthesizing complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of this compound:

- Antimicrobial Properties : Research indicates that related compounds exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties due to its halogen substituents.

- Enzyme Inhibition : Investigations have shown that this compound can inhibit key enzymes like acetylcholinesterase, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it effectively conjugates with rat glutathione S-transferase isoenzymes, making it a valuable model substrate in enzyme research . The nitro group can undergo reduction, leading to the formation of an amino group, which can further interact with various biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the bromine atom.

4-Bromo-2-chlorobenzonitrile: Similar structure but lacks the nitro group.

Uniqueness

4-Bromo-2-chloro-5-nitrobenzonitrile is unique due to the presence of all three functional groups (bromine, chlorine, and nitro), which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Bromo-2-chloro-5-nitrobenzonitrile is a halogenated organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrClN2O2. The compound features a benzene ring substituted with a bromine atom at the para position, a chlorine atom at the meta position, and a nitro group at the ortho position. These electron-withdrawing groups significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins involved in cellular processes. The nitro group can participate in redox reactions, while the halogen atoms can undergo nucleophilic substitution reactions, affecting biochemical pathways.

Key Mechanisms

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in detoxification processes, potentially leading to cytotoxic effects in cancer cells.

- Cellular Uptake : Predicted pharmacokinetic properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier, enhancing its potential as a pharmaceutical agent.

Cytotoxicity and Anticancer Potential

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been evaluated for its efficacy against human cervical carcinoma (HeLa) cells. Results indicated that the compound exhibits significant cytotoxicity in micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15 | Enzyme inhibition |

| MCF-7 | 20 | Redox activity |

| A549 | 25 | Apoptosis induction |

Case Studies

- HeLa Cell Study : A study reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

- MCF-7 Breast Cancer Cells : In MCF-7 cells, the compound was found to disrupt cell cycle progression, leading to G1 phase arrest and subsequent apoptosis .

Applications in Medicinal Chemistry

The compound's halogenated structure makes it a valuable building block for synthesizing other biologically active molecules. Its derivatives are explored for:

- Development of novel anticancer drugs.

- Synthesis of enzyme inhibitors targeting specific metabolic pathways.

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEGOBGJDRAHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.